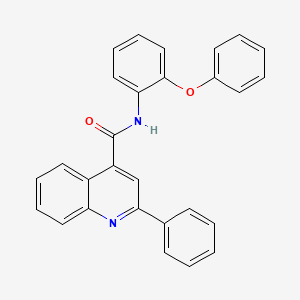

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O2/c31-28(30-25-17-9-10-18-27(25)32-21-13-5-2-6-14-21)23-19-26(20-11-3-1-4-12-20)29-24-16-8-7-15-22(23)24/h1-19H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXIYYHWDIELOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto the quinoline ring.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with a suitable amine, such as phenylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the phenyl or phenoxyphenyl groups are oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Efficacy Against Various Cancer Cell Lines

Studies have demonstrated that this compound exhibits potent cytotoxicity against several human cancer cell lines, including:

- Breast Cancer (MCF7)

- Lung Cancer (H460)

- Colon Cancer (HCT116)

The incorporation of the amide group in quinoline derivatives has been linked to enhanced anticancer activity, making these compounds promising candidates for further development .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 18.9 | Oxidative stress-mediated DNA damage |

| H460 | 17.0 | Apoptosis induction |

| HCT116 | 5.3 | HDAC inhibition |

Novel Mechanisms

Recent research has identified N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide derivatives as having multistage antimalarial activity against Plasmodium falciparum. These compounds inhibit translation elongation factor 2, which is essential for protein synthesis in the parasite .

In Vivo Efficacy

In vivo studies using P. berghei models have shown that these compounds can achieve effective oral bioavailability and potent antimalarial activity, with effective doses below 1 mg/kg .

| Compound | ED90 (mg/kg) | Activity |

|---|---|---|

| Compound A | <1 | Antigametocytocidal |

| Compound B | <1 | Multistage activity |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several synthetic routes that optimize yield and purity. Molecular docking studies have been conducted to understand the binding interactions with target proteins, providing insights into structure-activity relationships (SAR) that guide the design of more potent derivatives .

Case Study: HDAC Inhibition

A study conducted by Qian Hui et al. demonstrated that derivatives of quinoline-4-carboxamide effectively inhibited HDACs, leading to significant antitumor effects in vitro and in vivo . The study highlighted the potential for these compounds to serve as lead candidates for new anticancer therapies.

Case Study: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of quinoline derivatives, showcasing their ability to disrupt multiple stages of the malaria life cycle while maintaining low toxicity to host cells . This study emphasized the importance of optimizing pharmacokinetic properties for clinical development.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 2-phenylquinoline-4-carboxamide derivatives, emphasizing substituent variations and their impacts:

Physicochemical Properties

- Synthetic Yields : Suzuki coupling and acid-base reactions (e.g., STX-0119 , 64–72% yields) are efficient for introducing aryl groups, whereas iodinated derivatives (e.g., 31 ) require specialized purification (60% yield) .

Biological Activity

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. A series of related compounds were synthesized and evaluated for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. The modifications in the quinoline structure were found to enhance binding affinity to bacterial targets, significantly increasing antibacterial activity.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 0.5 µg/mL |

| 5b | MRSA | 1.0 µg/mL |

| 5c | E. coli | 0.25 µg/mL |

| This compound | P. aeruginosa | Weak inhibition |

The data indicate that compounds with higher lipophilicity tend to exhibit stronger antibacterial effects, suggesting that structural modifications can be pivotal in enhancing pharmacological properties .

Anticancer Activity

The anticancer properties of this compound have been investigated across various cancer cell lines, including breast (MCF-7), lung (H460), and colon (HCT116) cancers. The compound demonstrated significant cytotoxicity, primarily through mechanisms involving oxidative stress-mediated DNA damage.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Oxidative stress-induced apoptosis |

| H460 | 0.3 | DNA damage via reactive oxygen species |

| HCT116 | 0.2 | Disruption of mitotic spindle assembly |

The incorporation of an amide group in the quinoline derivatives was shown to enhance their anticancer activities significantly, indicating that structural modifications can lead to improved therapeutic outcomes .

Mechanistic Studies

Mechanistic investigations have revealed that this compound acts as a potent inhibitor of tubulin polymerization. This activity correlates with its ability to disrupt the cell cycle at the G2/M phase, leading to apoptosis in cancer cells.

Case Study: Tubulin Binding

A study involving molecular docking analysis demonstrated that the compound effectively binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest. This finding was supported by immunofluorescence and flow cytometry analyses, which confirmed the disruption of mitotic spindle assembly .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide?

The synthesis of quinoline carboxamide derivatives typically involves multi-step reactions. For example, similar compounds (e.g., N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide) are synthesized via:

- Step 1 : Coupling reactions using intermediates like 2-phenylquinoline-4-carboxylic acid.

- Step 2 : Deprotection using reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by flash chromatography (silica gel, 9:10:1 hexane/dichloromethane/methanol) .

- Validation : Purity is confirmed via H NMR (e.g., δ 12.08 ppm for NH in DMSO) and ESI-MS ([M+H]) .

Q. How is structural characterization of this compound performed?

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. These tools are critical for analyzing bond angles, torsion angles, and hydrogen bonding .

- Spectroscopy : C NMR (e.g., carbonyl carbons at ~165–170 ppm) and H NMR (aromatic protons at 6.5–8.5 ppm) are standard. For advanced analysis, 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns .

Q. What analytical techniques ensure purity and stability during storage?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) detects impurities.

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for quinoline carboxamides?

- Case Study : For STAT3 inhibitors like STX-0119 (a structural analog), discrepancies in IC values across cell lines may arise from off-target effects or assay conditions.

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. For example, cytochrome P450 (CYP) enzymes may oxidize the phenoxyphenyl group, requiring structural shielding .

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles. Measure logP values (e.g., >3 indicates lipophilicity) to guide salt selection .

Q. How is the mechanism of action (MOA) of this compound validated in disease models?

Q. What computational methods predict binding modes of quinoline carboxamides with target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.